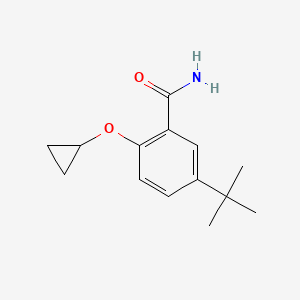
5-Tert-butyl-2-cyclopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-2-cyclopropoxybenzamide is an organic compound characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-cyclopropoxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with ammonia or an amine under basic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropoxy Group Addition: The cyclopropoxy group can be added through a nucleophilic substitution reaction using cyclopropyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-2-cyclopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Tert-butyl-2-cyclopropoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-2-cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and cyclopropoxy group may influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
5-Tert-butyl-2-hydroxybenzamide: Similar structure but with a hydroxy group instead of a cyclopropoxy group.
5-Tert-butyl-2-methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
5-Tert-butyl-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
5-Tert-butyl-2-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties compared to other similar compounds
Propiedades
Fórmula molecular |
C14H19NO2 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
5-tert-butyl-2-cyclopropyloxybenzamide |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)9-4-7-12(17-10-5-6-10)11(8-9)13(15)16/h4,7-8,10H,5-6H2,1-3H3,(H2,15,16) |
Clave InChI |
AUTKWGDDKAJPST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)OC2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


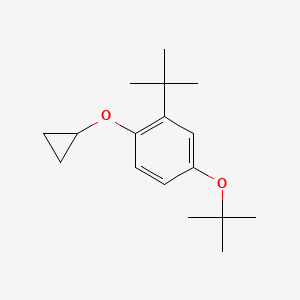
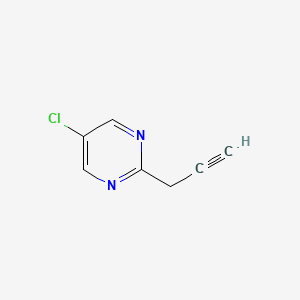
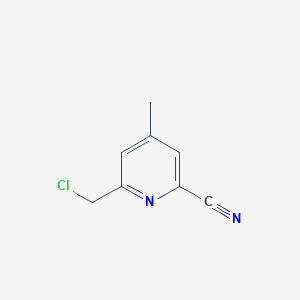
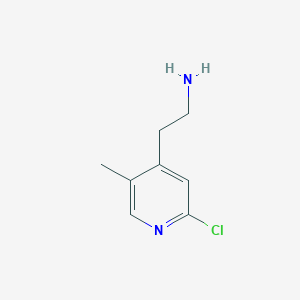
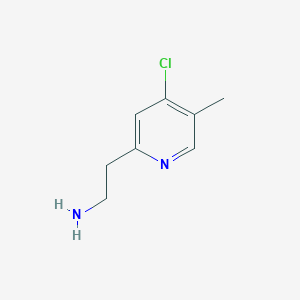
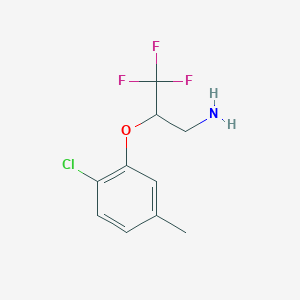
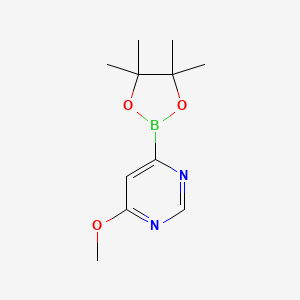


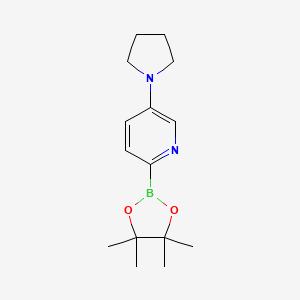
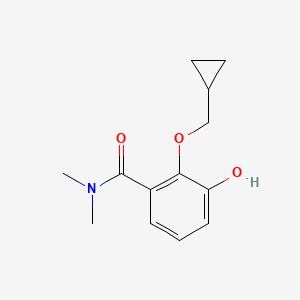
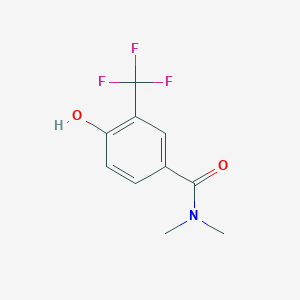
![2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)
